TC-G 1005

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

TC-G 1005 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the activation of GPBA receptors and their downstream signaling pathways.

Biology: The compound is used to investigate the role of GPBA receptors in metabolic regulation and energy homeostasis.

Medicine: this compound is studied for its potential therapeutic applications in treating diabetes and metabolic disorders by modulating GLP-1 levels and improving glucose homeostasis.

Industry: The compound is used in the development of new drugs targeting GPBA receptors for metabolic diseases

Wirkmechanismus

Target of Action

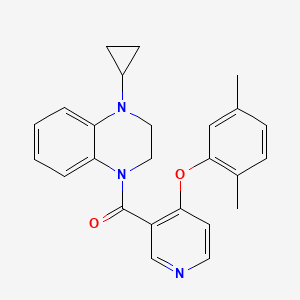

TC-G 1005, also known as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a potent, selective, and orally active agonist of the Bile Acid Receptor, Takeda G protein-coupled receptor 5 (TGR5) . The primary targets of this compound are hTGR5 and mTGR5, with EC50 values of 0.72 nM and 6.2 nM respectively . TGR5 plays a crucial role in maintaining metabolic homeostasis .

Mode of Action

This compound selectively interacts with TGR5 receptors over FXR (farnesoid X receptor) . By activating these receptors, it triggers a cascade of biochemical reactions that lead to various physiological effects .

Biochemical Pathways

The activation of TGR5 by this compound leads to an increase in plasma GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that enhances the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying . This results in a decrease in blood glucose levels .

Result of Action

The activation of TGR5 by this compound leads to a reduction in blood glucose levels . In animal models, this compound has been shown to stimulate GLP-1 secretion and significantly reduce blood glucose at various time points .

Biochemische Analyse

Biochemical Properties

TC-G 1005 interacts with the TGR5 receptor, a member of the G protein-coupled receptor family . The interaction between this compound and TGR5 triggers a series of biochemical reactions that ultimately lead to a reduction in glucose levels .

Cellular Effects

This compound influences cell function by interacting with the TGR5 receptor . This interaction affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and a reduction in glucose levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the TGR5 receptor . This binding interaction activates the receptor, leading to changes in gene expression and a reduction in glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, the compound has been observed to reduce glucose levels more effectively .

Metabolic Pathways

This compound is involved in the metabolic pathway that regulates glucose levels . It interacts with the TGR5 receptor, which plays a key role in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the TGR5 receptor . This interaction affects the localization and accumulation of the compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with the TGR5 receptor . This interaction directs the compound to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TC-G 1005 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte beinhalten die Bildung des Chinoxalin-Kerns und die anschließende Funktionalisierung, um die Pyridinyl- und Phenoxygruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei kontrollierten Temperaturen und unter inerter Atmosphäre durchgeführt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung größerer Reaktionsgefäße, automatisierter Systeme für die Zugabe von Reagenzien und die kontinuierliche Überwachung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TC-G 1005 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinoxalin-Kern modifizieren.

Substitution: Die Phenoxy- und Pyridinylgruppen können Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung halogenierter Reagenzien und Katalysatoren wie Palladium auf Kohlenstoff

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinoxalinderivate, die weiter funktionalisiert werden können, um verschiedene biologische Aktivitäten zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Aktivierung von GPBA-Rezeptoren und deren nachgeschaltete Signalwege zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von GPBA-Rezeptoren bei der Stoffwechselregulation und der Energiehomöostase zu untersuchen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Diabetes und Stoffwechselstörungen untersucht, indem es den GLP-1-Spiegel moduliert und die Glukosehomöostase verbessert.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf GPBA-Rezeptoren für Stoffwechselkrankheiten abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den GPBA-Rezeptor (TGR5) aktiviert. Nach der Aktivierung stimuliert TGR5 die Produktion von cyclischem Adenosinmonophosphat (cAMP), das wiederum die Proteinkinase A (PKA) aktiviert. Diese Signalkaskade führt zur Sekretion von GLP-1 aus intestinalen L-Zellen, die die Insulinsekretion verstärkt und den Blutzuckerspiegel senkt . Die beteiligten molekularen Zielstrukturen umfassen den GPBA-Rezeptor und den nachgeschalteten cAMP-PKA-Signalweg .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

INT-777: Ein weiterer potenter TGR5-Agonist mit ähnlichen Wirkungen auf die GLP-1-Sekretion und die Glukoseregulation.

BAR501: Ein dualer GPBA- und Farnesoid-X-Rezeptor (FXR)-Agonist mit breiteren metabolischen Wirkungen.

SBI-115: Ein TGR5-Antagonist, der zur Untersuchung der inhibitorischen Wirkungen auf die TGR5-Signalgebung verwendet wird

Einzigartigkeit von TC-G 1005

This compound ist aufgrund seiner hohen Selektivität für den GPBA-Rezeptor gegenüber dem Farnesoid-X-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung GPBA-spezifischer Signalwege macht. Seine potente agonistische Aktivität und orale Bioverfügbarkeit erhöhen seine Nützlichkeit sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen weiter .

Eigenschaften

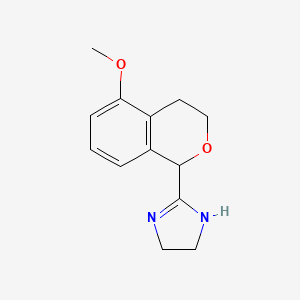

IUPAC Name |

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULIQJSYPZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

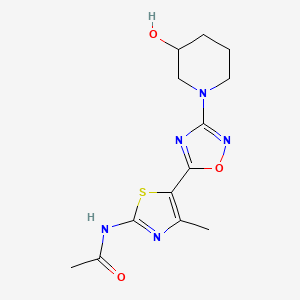

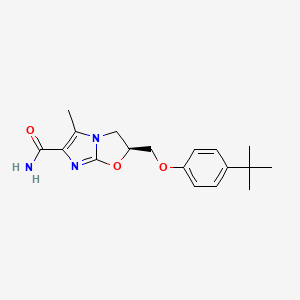

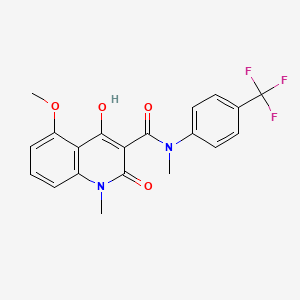

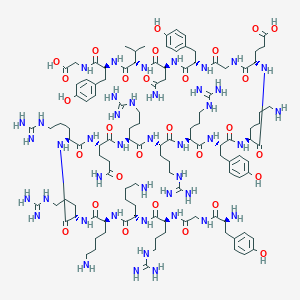

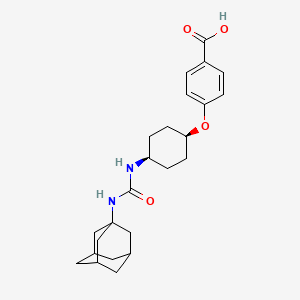

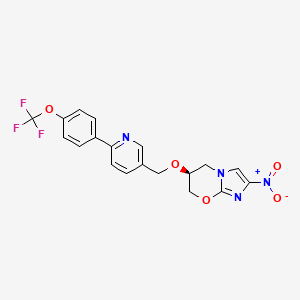

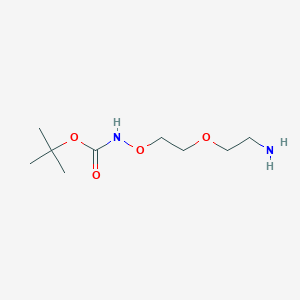

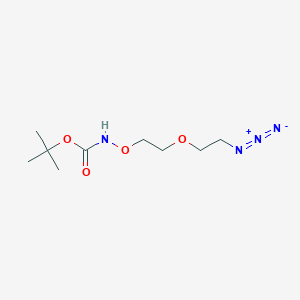

Feasible Synthetic Routes

Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?

A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.

Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) as a tool?

A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.